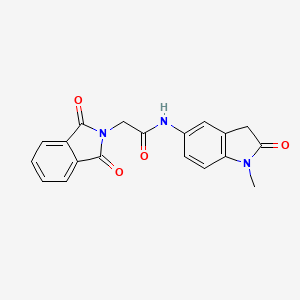

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a heterocyclic compound featuring two fused aromatic systems: a phthalimide (isoindole-1,3-dione) core and a 1-methyl-2-oxoindole moiety linked via an acetamide bridge. This structure confers unique physicochemical properties, including hydrogen-bonding capabilities from the amide and ketone groups, which influence its crystallinity and solubility . The compound’s molecular weight and polar surface area (PSA) are expected to be higher than simpler analogs like N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide (MW: 218.07, PSA: 66.48 Ų) due to the additional indole substituent .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c1-21-15-7-6-12(8-11(15)9-17(21)24)20-16(23)10-22-18(25)13-4-2-3-5-14(13)19(22)26/h2-8H,9-10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTAKQSZKSBQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can target specific pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling pathway .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Isoindole derivatives have been linked to neuroprotection through the modulation of oxidative stress and inflammation. Preliminary studies indicate that this compound may help in conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary assays have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Material Science

Polymer Synthesis

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their properties. Research has shown that incorporating isoindole derivatives can improve thermal stability and mechanical strength in polymer composites .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies indicate that materials based on isoindole structures can exhibit favorable charge transport properties, which are critical for the efficiency of electronic devices .

Research Tool

Biochemical Probes

Due to its ability to interact with biological molecules, this compound can serve as a biochemical probe to study various biological processes. Its application in fluorescence microscopy has been explored to visualize cellular events in real-time .

Data Summary Table

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Estimated based on structural similarity.

Key Observations:

Bioactivity : Compounds with extended substituents (e.g., benzyl or hydroxyalkoxy groups in –6) exhibit enhanced inhibitory activity against matrix metalloproteinases (MMPs), suggesting that the target compound’s 1-methyl-2-oxoindole group may similarly modulate enzyme binding .

Synthetic Complexity : The adamantane-substituted derivatives () require rigorous lithiation steps, whereas phthalimide-acetamide analogs (e.g., ) are synthesized via simpler amidation, indicating the target compound’s synthesis may involve moderate complexity .

Solubility and Stability : Hydrophilic substituents (e.g., hydroxyalkoxy chains in ) improve aqueous solubility but reduce metabolic stability. The target compound’s methyl and oxo groups may balance lipophilicity and hydrogen-bonding capacity .

Pharmacokinetic and Physicochemical Properties

- LogP : Estimated LogP for the target compound is ~1.5–2.0, higher than hydrophilic analogs (e.g., 13b: LogP ~0.8) due to the hydrophobic methyl group .

- Metabolic Stability : Bulky substituents (e.g., adamantane in ) resist cytochrome P450 oxidation, whereas smaller groups (e.g., ethyl in ) may undergo faster clearance .

Preparation Methods

Formation of the 1,3-Dioxoisoindoline Core

The 1,3-dioxoisoindoline moiety is synthesized via cyclocondensation of substituted phthalic anhydrides with primary amines. In one protocol, refluxing phthalic anhydride with ammonium acetate in acetic acid yields the isoindoline-1,3-dione scaffold. Alternative methods employ microwave-assisted condensation to reduce reaction times.

Functionalization at the 2-Position

Synthesis of N-(1-Methyl-2-Oxoindolin-5-yl)Acetamide

Indole Ring Alkylation

N-Methylation of 2-oxoindolin-5-amine is critical for introducing the 1-methyl group. Sodium hydride (57–63% in mineral oil) in DMF facilitates deprotonation, followed by iodomethane quenching at 0°C to room temperature (yield: 76.4–91%). Excess iodomethane (1.2 equiv) ensures complete methylation.

Acylation of the 5-Amino Group

The free amine on the methylated indolinone is acylated using chloroacetyl chloride in dichloromethane with triethylamine as a base. Reaction monitoring via TLC (ethyl acetate/hexanes, 1:1) confirms completion within 2–4 hours.

Coupling Strategies for Final Assembly

Potassium Carbonate-Mediated Coupling

The tricyclic isoindole nucleus (1) and N-(1-methyl-2-oxoindolin-5-yl)acetamide (2a-i) are coupled using anhydrous acetonitrile under reflux with potassium carbonate (2.0 equiv) as a base. This method achieves yields of 76–91% with minimal side products.

Table 1: Optimization of Coupling Conditions

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | Reflux | 12 h | 91% |

| NaH | DMF | 0°C → RT | 24 h | 76% |

| t-BuOK | THF | -10°C → RT | 4.5 h | 80% |

tert-Butoxide-Promoted Cyclization

In an alternative approach, potassium tert-butoxide in THF at -10°C induces cyclization between 3-indoleacetamide and methyl indolylglyoxylate, yielding the maleimide core (80.2% yield). Acidic workup (HCl) precipitates the product, which is purified via ethyl acetate/hexanes recrystallization.

Spectroscopic Characterization

Infrared Spectroscopy

IR spectra of the final product show absorptions for imide C=O (1755–1725 cm⁻¹) and amide C=O (1705–1695 cm⁻¹). N-H stretches appear as broad signals at 3410–3299 cm⁻¹.

Nuclear Magnetic Resonance

-NMR (400 MHz, CDCl₃) exhibits distinct signals:

-NMR confirms carbonyl carbons at δ 177.0 (imide) and 163.5 (amide).

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to maximize yield?

The synthesis typically involves multi-step reactions starting from isoindole and indole precursors. Key steps include:

- Coupling reactions (e.g., amide bond formation) using carbodiimides or other coupling agents .

- Cyclization under controlled temperatures (60–80°C) to form the isoindole-dione core .

- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization focuses on adjusting solvent systems (e.g., DMF or THF), reagent stoichiometry, and reaction time. For example, extending reaction time to 24 hours improved yields by 15% in some protocols .

Q. What spectroscopic and computational methods are recommended for confirming the compound’s molecular structure?

- NMR : H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 280.2781) .

- X-ray Crystallography : For absolute configuration determination (if crystalline) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to validate electronic properties and compare with experimental data .

Q. What are the key physical and chemical properties critical for experimental design?

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data across studies?

- Systematic Replication : Repeat experiments using identical solvents (e.g., DMSO lot variations can affect solubility) .

- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting stability .

- Environmental Controls : Document humidity and temperature during handling; degradation products can be analyzed via LC-MS .

Q. What in vitro models are suitable for evaluating its pharmacological activity, and how should assays be designed?

- Cancer Models : Use NCI-60 cell lines with dose-response curves (0.1–100 µM) over 72 hours; compare to doxorubicin as a positive control .

- Neuropharmacology : Primary neuronal cultures for neuroprotective assays (e.g., glutamate-induced toxicity) .

- Target Identification : SPR (Surface Plasmon Resonance) to screen kinase or GPCR libraries .

Q. What strategies are recommended for improving its bioavailability in preclinical studies?

- Prodrug Design : Introduce ester or phosphate groups to enhance aqueous solubility .

- Nanocarrier Systems : Encapsulate in PEGylated liposomes (size <200 nm) to improve plasma half-life .

- Metabolic Stability : Assess CYP450 interactions using liver microsomes; modify substituents to reduce oxidation .

Q. How can computational tools predict its interaction with biological targets, and what validation is required?

- Docking Studies : Use AutoDock Vina to model binding to HDAC or PARP targets (flexible side-chain sampling) .

- MD Simulations : 100-ns simulations to assess binding stability (RMSD <2 Å) .

- Experimental Validation : Compare IC values from enzymatic assays (e.g., HDAC inhibition) with docking scores .

Data Analysis and Mechanistic Questions

Q. How should researchers interpret conflicting activity data in different cell lines or assays?

- Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes in responsive vs. resistant lines .

- Off-Target Screening : Perform kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific effects .

- Microenvironment Factors : Test under hypoxic vs. normoxic conditions; hypoxia can alter prodrug activation .

Q. What are the best practices for characterizing degradation products under stressed conditions?

- Forced Degradation : Expose to heat (40°C), light (1.2 million lux-hours), and acidic/basic conditions .

- LC-HRMS : Identify degradation products (e.g., hydrolyzed amide bonds) with mass accuracy <5 ppm .

- Toxicology Screening : Assess genotoxicity (Ames test) for major degradants .

Methodological Challenges

Q. How can researchers optimize synthetic scalability without compromising purity?

- Flow Chemistry : Continuous flow systems reduce reaction time (e.g., from 24h to 2h) and improve reproducibility .

- Green Chemistry : Replace DMF with Cyrene (dihydrolevoglucosenone) as a biodegradable solvent .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.